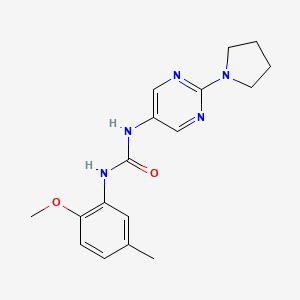

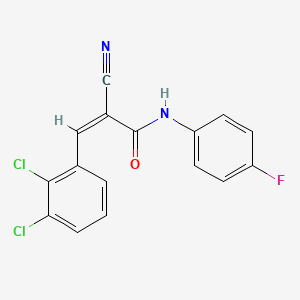

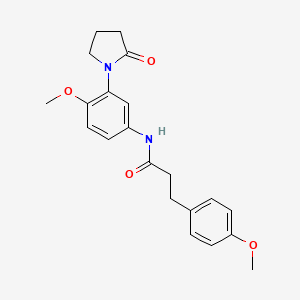

![molecular formula C14H11ClOS B2438512 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1370250-79-5](/img/structure/B2438512.png)

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, also known as clozapine, is a neuroleptic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been shown to have superior efficacy compared to other antipsychotic drugs, but its use is limited due to its potential side effects.

Scientific Research Applications

Chemical Synthesis and Reactions

- Synthesis of Antidepressant Agents : A study by Šindelář et al. (1990) describes the synthesis of compounds derived from 11-chloro-6,11-dihydrodibenzo[b,e]thiepin, which exhibit indications of antidepressant agents and some antimicrobial effects in vitro (Šindelář et al., 1990).

- Novel Cyclization Reactions : Hori et al. (1978) reported a novel cyclization reaction involving 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin, leading to the formation of new heterocyclic compounds (Hori et al., 1978).

- Synthesis and Pharmacological Studies : Witiak et al. (1976) conducted synthesis and pharmacological studies on 8-chloro-(S)- and -(R)-10-[(S)- and -(R)-3'-methylethylaminopyrrolidino]-10,11-dihydrodibenzo[b,f]thiepins, observing stereoselective differences in activity between diastereoisomers (Witiak et al., 1976).

Pharmacological Research

- Antidepressant Potential : Šindelář et al. (1989) explored the reactions of dibenzo[b,e]thiepin-11(6H)-one with various compounds, testing the resulting compounds as potential antidepressants, although they mostly proved inactive in this line (Šindelář et al., 1989).

- Dengue Virus Replication Inhibition : Research by Mihai et al. (2019) indicates that dihydrodibenzo[b,e]thiepin derivatives can inhibit dengue virus replication, with varying effectiveness based on the chemical structure (Mihai et al., 2019).

- Neuroleptic Potential : Ueda et al. (1978) synthesized 8-chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin and related compounds, suggesting their potential as neuroleptics based on pharmacological investigation (Ueda et al., 1978).

Mechanism of Action

Target of Action

Related compounds have been shown to interact with the dengue virus (denv) helicase and the d4 dopamine receptor .

Mode of Action

It is suggested that related compounds inhibit the viral helicase, some of them both helicase and d4 receptors . The interaction of the compound with these targets could lead to changes in their function, potentially inhibiting the replication of the dengue virus.

Biochemical Pathways

It is suggested that related compounds inhibit the viral helicase, some of them both helicase and d4 receptors . This could affect the replication of the dengue virus and the functioning of the D4 dopamine receptor, leading to downstream effects.

Result of Action

It is suggested that related compounds have an inhibitory effect on the replication of the dengue virus .

Biochemical Analysis

Cellular Effects

Some related compounds have shown to inhibit the replication of the Dengue virus in HEK293 cells . This suggests that 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some related compounds appear to inhibit only the viral helicase, some of them both helicase and D4 receptors

Properties

IUPAC Name |

10-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7,14,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVJWOOBZBDHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(C3=CC=CC=C3S1)O)C(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

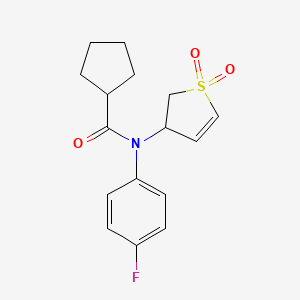

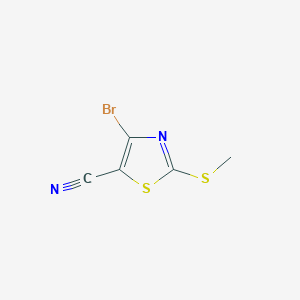

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2438429.png)

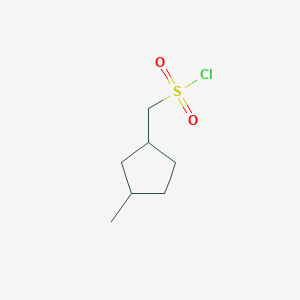

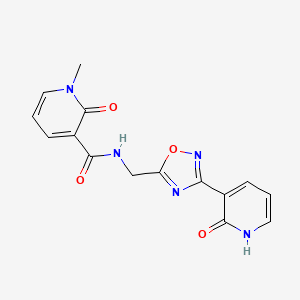

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2438439.png)

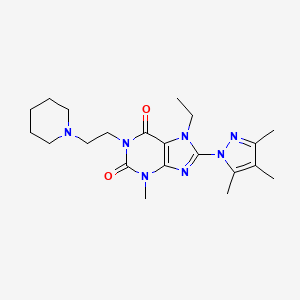

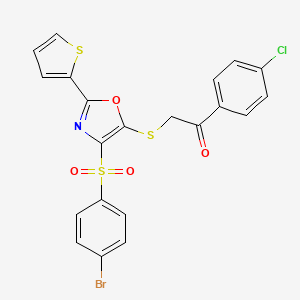

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate](/img/structure/B2438448.png)

![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)